molecular formula C16H12ClF3N2O3 B4284347 N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea

Cat. No.: B4284347
M. Wt: 372.72 g/mol
InChI Key: DIBIBXHMOSYQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, also known as BDB-TF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the development of novel drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of beta-amyloid peptides, and inhibit the activity of certain enzymes that are involved in the progression of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea in lab experiments is its ability to exhibit potent activity against various diseases. However, one of the major limitations is its relatively complex synthesis method, which may limit its widespread use in the field of medicinal chemistry.

Future Directions

There are a number of future directions that could be pursued in the field of N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea research. One potential direction is the development of novel drugs that are based on the structure of this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research could be conducted to optimize the synthesis method of this compound, with the goal of making it more accessible for use in lab experiments.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been extensively studied for its potential use in the development of novel drugs for the treatment of various diseases. It has been shown to exhibit potent anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has also shown promising results in the treatment of Alzheimer's disease, with studies demonstrating its ability to inhibit the aggregation of beta-amyloid peptides.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O3/c17-11-3-2-10(16(18,19)20)6-12(11)22-15(23)21-7-9-1-4-13-14(5-9)25-8-24-13/h1-6H,7-8H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBIBXHMOSYQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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